Cas no 4498-71-9 (3-ethyl-1H-Indazole)

3-ethyl-1H-Indazole structure
3-ethyl-1H-Indazole structure
Product Name:3-ethyl-1H-Indazole
CAS No:4498-71-9
MF:C9H10N2
MW:146.189101696014
CID:1029578
PubChem ID:12297611
Update Time:2025-09-18

3-ethyl-1H-Indazole Chemical and Physical Properties

Names and Identifiers

    • 3-ethyl-1H-Indazole
    • 3-ethyl-2H-indazole
    • 1H-Indazole, 3-ethyl-
    • 3-Aethyl-1(2)H-indazol
    • 3-Athylindazol
    • 3-ethyl-1(2)H-indazole
    • 3-Ethyl-indazol
    • 3-ethylindazole
    • AK-64448
    • CHEBI:695374
    • CHEMBL595903
    • CTK1D2286
    • SureCN254885
    • SCHEMBL254885
    • KS-9851
    • AKOS016846084
    • SCHEMBL19853487
    • BDBM50304146
    • ethylindazole
    • 4498-71-9
    • DTXSID80485831
    • MDL: MFCD00159930
    • Inchi: 1S/C9H10N2/c1-2-8-7-5-3-4-6-9(7)11-10-8/h3-6H,2H2,1H3,(H,10,11)
    • InChI Key: HBQPUOQPZPUNEJ-UHFFFAOYSA-N
    • SMILES: N1C(CC)=C2C=CC=CC2=N1

Computed Properties

  • Exact Mass: 146.0845
  • Monoisotopic Mass: 146.084398327g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 136
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 28.7Ų

Experimental Properties

  • PSA: 28.68

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